molecular formula C6H8O3 B121156 2-Acetylbutyrolactone CAS No. 517-23-7

2-Acetylbutyrolactone

Cat. No.: B121156
CAS No.: 517-23-7
M. Wt: 128.13 g/mol
InChI Key: OMQHDIHZSDEIFH-UHFFFAOYSA-N
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Description

?-Amyrin is a pentacyclic triterpenoid compound that belongs to the class of amyrins, which also includes α-amyrin and β-amyrin. These compounds are widely distributed in nature and can be found in the epicuticular wax of various plants. ?-Amyrin is known for its diverse biological activities, including anti-inflammatory, antinociceptive, and gastroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ?-amyrin can be achieved starting from easily accessible starting materials such as oleanolic acid and ursolic acid. The procedures involve selective iodation and reduction to obtain the desired compound. For α-amyrin, a different synthetic approach is required, which allows for medium-to-large scale production .

Industrial Production Methods: Industrial production of ?-amyrin involves the use of metabolic engineering techniques. For instance, the oleaginous yeast Yarrowia lipolytica can be metabolically engineered to produce α- and β-amyrin using simple sugars and waste cooking oil as substrates . Additionally, pathway engineering in Escherichia coli has been employed to biosynthesize plant-derived triterpene skeletons, including ?-amyrin .

Chemical Reactions Analysis

Types of Reactions: ?-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the derivatization and functionalization of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of ?-amyrin include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of ?-amyrin include oleanolic acid and ursolic acid, which are derived from the oxidation of ?-amyrin . These products are valuable intermediates for the synthesis of more complex triterpenoids.

Scientific Research Applications

?-Amyrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, ?-amyrin serves as a precursor for the synthesis of various triterpenoids. In biology, it exhibits antimicrobial and antifungal properties, making it useful in plant protection . In medicine, ?-amyrin has shown potential in the treatment of inflammation, pain, and gastrointestinal disorders . Additionally, it has been studied for its antioxidant, anti-xanthine oxidase, and anti-tyrosinase activities .

Comparison with Similar Compounds

?-Amyrin is closely related to α-amyrin and β-amyrin, which are also pentacyclic triterpenoids. While all three compounds share similar biological activities, ?-amyrin is unique in its specific molecular targets and pathways. Other similar compounds include oleanolic acid and ursolic acid, which are derived from the oxidation of ?-amyrin .

List of Similar Compounds:
  • α-Amyrin
  • β-Amyrin
  • Oleanolic Acid
  • Ursolic Acid

Properties

IUPAC Name

3-acetyloxolan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMQHDIHZSDEIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O3
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DSSTOX Substance ID

DTXSID6044436
Record name 3-Acetyldihydro-2(3H)-furanone
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS]
Record name 2(3H)-Furanone, 3-acetyldihydro-
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Record name alpha-Acetylbutyrolactone
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CAS No.

517-23-7
Record name 2-Acetylbutyrolactone
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Record name alpha-Acetylbutyrolactone
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Record name 2-Acetylbutyrolactone
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Record name 2(3H)-Furanone, 3-acetyldihydro-
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Record name 3-Acetyldihydro-2(3H)-furanone
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Record name α-acetyl-γ-butyrolactone
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Record name .ALPHA.-ACETYLBUTYROLACTONE
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Synthesis routes and methods I

Procedure details

The fluorination of 2-Acetyl butyrolactone (3.2 gm, 0.025 m) was carried out in a manner similar to that described in Example 6. Work up gave 2-fluoro-2-acetyl butyrolactone(nc) [NMR (CDCl3); 1H, δH =4.5 ppm (m), 2H; 2.87 ppm (m), 1H; 2.55 ppm (m)1H; 2.47 ppm (d), JHF =5.0 Hz, 3H; 19F, δF =-163.4 ppm (ddqd), J=11.8, 11.8, 4.9, and 1.5 Hz]. Accurate mass measurement:--Found (CI, methane), 147.0442; C6H8O3F requires 147.0457]. A small multiplet at -173.8 ppm and triplet of doublets at -237.9 ppm (Jtriplet =46.3 Hz, Jdoublet =6.8 Hz) in the reaction product were attributed to 2-fluoro-2-(fluoroacetyl)butyrolactone. The conversion was ca. 70% and the yield was ca. 85%.
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Synthesis routes and methods II

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Acetylbutyrolactone is a cyclic β-keto ester with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol. It is a colorless liquid. []

A: this compound can be synthesized from diethylene ketone through esterification with methanol followed by condensation with epoxy ethane under alkaline conditions. [] It can also be synthesized from readily available starting materials like this compound and cyanoacetamide in four steps. []

A: this compound reacts with primary arylamines through the Japp-Klingemann reaction, forming colored α-oxo-γ-butyrolactone arylhydrazones. This reaction is useful for the spectrophotometric analysis of primary arylamines. [, ]

A: Arylhydrazones derived from this compound can be analyzed spectrophotometrically in both alkaline (at a wavelength of 532 nm) and acidic solutions (using UV-Vis spectrophotometry at a wavelength of 349 nm). [] They can also be studied using polarographic and voltammetric techniques due to the electroactive azomethine center. []

A: this compound serves as a versatile building block in organic synthesis. It's been utilized in synthesizing various heterocyclic compounds, including quinoxaline 1,4-dioxides, [] functionalized quinoxaline 1,4‐dioxides, [] thiazole derivatives, [] and pyrido[1,2-a]benzimidazoles. [, ]

A: this compound, when labeled with carbon-13, is employed in the synthesis of multi-labeled steroids. Specifically, it acts as a precursor to the ethylene ketal of 5-(diethylphosphono)-2-pentanone, a crucial reagent in this process. []

A: Pilocarpine, a medication used to treat glaucoma, can be synthesized starting from this compound. The synthesis involves seven steps, with chirality introduced through the asymmetric reduction of an enone intermediate. []

A: Yes, this compound reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to yield dialkyl 2-(3-acetyl-2-oxotetrahydro-3-furanyl)-3-(1,1,1-triphenyl-1 5 -phosphanilidene) succinate, which further undergo an intramolecular Wittig reaction to produce highly strained spiro compounds. []

A: Research suggests that this compound contributes to a plastic-like off-flavor in certain biological products. This characteristic was identified during the study of off-flavor in Pichia pastoris strains. []

A: this compound is used as a solvent in electrochemically color-developing solutions, improving the service temperature range and cycle life of these solutions. []

A: Density functional theory calculations have been employed to investigate the mechanism of three-component reactions involving this compound, triphenylphosphine, and dialkyl acetylene dicarboxylates. These studies provide insights into the formation of stabilized phosphorus ylides and 1,3-butadiene derivatives. []

A: Spectrophotometry can be used to determine the content of this compound by exploiting its reaction with iron(III) to form a stable complex with a maximum absorbance at 555 nm. This method provides a reliable way to control the quality of this compound in industrial production. []

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